molecular formula C15H14O2 B130163 4'-Methylbiphenyl-2-carboxylic acid methyl ester CAS No. 114772-34-8

4'-Methylbiphenyl-2-carboxylic acid methyl ester

Cat. No. B130163
M. Wt: 226.27 g/mol
InChI Key: IHNIAWHITVGYJJ-UHFFFAOYSA-N
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Description

The compound of interest, 4'-Methylbiphenyl-2-carboxylic acid methyl ester, is a derivative of biphenyl with a methyl ester group attached to the carboxylic acid and a methyl group attached to the biphenyl ring. This structure suggests potential applications in various fields such as materials science, coordination chemistry, and possibly pharmacology due to its structural similarity to compounds that show selective binding to certain biological transporters .

Synthesis Analysis

The synthesis of related biphenyl carboxylic acid esters typically involves the reaction of biphenyl derivatives with carboxylic acids or their derivatives, such as anhydrides, in the presence of catalysts. For instance, benzoic anhydride derivatives have been used for the synthesis of carboxylic esters, with basic catalysts like 4-(dimethylamino)pyridine promoting the reaction . Similarly, phosphoric acid has been employed as a catalyst for the synthesis of acylpyrrole carboxylic esters from mixed anhydrides . These methods could potentially be adapted for the synthesis of 4'-Methylbiphenyl-2-carboxylic acid methyl ester.

Molecular Structure Analysis

The molecular structure of biphenyl esters can be characterized using techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, which provided detailed information about the molecular conformation and intermolecular interactions . Such techniques could be used to elucidate the structure of 4'-Methylbiphenyl-2-carboxylic acid methyl ester.

Chemical Reactions Analysis

Biphenyl esters can undergo various chemical reactions, including esterification, acylation, and cyclization. The reactivity of the ester group allows for further functionalization or transformation into other chemical entities. For instance, the synthesis of 4-(4'-hydroxyphenyl)methyl cyclohexane carboxylic acid ethyl esters from phenol derivatives demonstrates the versatility of ester groups in chemical synthesis . Additionally, the reactivity of the biphenyl core can be exploited to create complex structures, as seen in the synthesis of biphenyl-2,2'-dicarboxylic acid-2-methyl ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl esters, such as solubility, melting point, and boiling point, are influenced by the nature of the substituents on the biphenyl ring and the ester group. For example, the smectic phases of 4-(2'-methylbutyl)phenyl esters of 4'-n-alkoxybiphenyl-4-carboxylic acids indicate that the length and nature of the alkoxy chains can significantly affect the liquid crystalline properties of these compounds . These properties are crucial for applications in liquid crystal displays and other materials-based technologies. The physical and chemical properties of 4'-Methylbiphenyl-2-carboxylic acid methyl ester would need to be studied in detail to understand its potential applications.

Scientific Research Applications

Synthetic Approaches and Structural Analysis

Research demonstrates various synthetic approaches to compounds related to 4'-Methylbiphenyl-2-carboxylic acid methyl ester. One such approach includes the iodination of biphenyl carboxylic acid, leading to the formation of methyl esters and subsequent nucleophilic substitutions. Such synthetic routes are crucial for the preparation of valuable organic ligands for metal-organic frameworks (Ardeleanu et al., 2018). Additionally, the study of the crystal structure of similar compounds provides insight into their chemical properties and potential applications in materials science.

Application in Liquid Crystal Research

The liquid crystal properties of esters derived from biphenyl and thiophene carboxylic acids have been explored. This research is significant for understanding the smectic polymorphism of these esters, contributing to advancements in liquid crystal technology (Butcher et al., 1995).

Biological Activity Studies

Certain derivatives of 4'-Methylbiphenyl-2-carboxylic acid methyl ester have been evaluated for their biological activities. For instance, studies on compounds like 3α-(4-Substituted)nortropane-2β-carboxylic acid methyl esters indicate their potential in inhibiting radioligand binding at various neurotransmitter transporters, which is valuable for neurological research and drug development (Blough et al., 2000).

Enantioselective Synthesis and Resolution

Research on the resolution of racemates, such as the methyl ester of 1,4-benzodioxane-2-carboxylic acid, offers insights into enantioselective synthesis processes. This is crucial for the production of enantiopure compounds, widely used in pharmaceuticals and fine chemicals (Bolchi et al., 2007).

Chemoselective Esterification Techniques

Advancements in chemoselective esterification methods, utilizing compounds like 4'-Methylbiphenyl-2-carboxylic acid methyl ester, provide a foundation for more efficient and selective chemical synthesis. These techniques are essential in organic chemistry and pharmaceutical manufacturing (Lee et al., 2001).

Safety And Hazards

4’-Methylbiphenyl-2-carboxylic acid methyl ester causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4’-Methylbiphenyl-2-carboxylic acid methyl ester is an important pharmaceutical intermediate compound used in the preparation of temesartan . As temesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension, the future directions of this compound are likely to be influenced by the developments in the treatment of hypertension .

properties

IUPAC Name

methyl 2-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNIAWHITVGYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362716
Record name Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylbiphenyl-2-carboxylic acid methyl ester

CAS RN

114772-34-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114772-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-, methyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.650
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Synthesis routes and methods I

Procedure details

6 g of sulfuric acid in 12 ml of methanol was added to 3.2 g of 2-(4-methylphenyl)benzoic acid [see A. I. Meyers et al., J. Org. Chem., 43, 1372 (1978)], and the mixture was heated under reflux for 8 hr. The refluxed solution was cooled, poured into ice water, weakly alkalified with aqueous ammonia and extracted with ether. The extract was dried over anhydrous magnesium sulfate. The dried extract was concentrated, and the residue was recrystallized from n-hexane to prepare 2.4 g of the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 1.6M solution of butyllithium in hexane (24.0 ml) was added dropwise to a stirred solution of 4-bromotoluene (6.0 g) in dry tetrahydrofuran (THF) (50 ml) at -78° C. under an atmosphere of argon. The temperature was maintained at -78° C. for 20 minutes and then a 1M solution of anhydrous zinc chloride in ether (38.6 ml) was added. The solution was kept at -78° C. for 15 minutes, and then tetrakis(triphenylphosphine)palladium (60 mg) in THF (5 ml) was added, followed by methyl 2-iodobenzoate (6.1 g) in THF (10 ml). The solution was allowed to reach ambient temperature over 1 hour, then heated under reflux for 5 hours. The solvent was removed by evaporation and the residue was dissolved in chloroform (150 ml). The solution was washed with a solution of ethylenediamine tetracetic acid (10 g) in water (100 ml) and the aqueous layer was re-extracted with chloroform (100 ml). The combined organic extracts were dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography, eluting with ethyl acetate/hexane(1:9 v/v) to give methyl 4'methylbiphenyl-2-carboxylate (B1) as a colourless oil (4.4 g); NMR: 2.4(s,3H), 3.65(s,3H), 7.2(s,4H), 7.35(m,3H), 7.5(m,1H), 7.8(d,1H).
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Synthesis routes and methods IV

Procedure details

N-Bromosuccinimide (19.6 g) and azo(bisisobutyronitrile) (200 mg) were added to a solution of 2,6-dimethylbenzoic acid in carbon tetrachloride (300 ml) and chloroform (50 ml). The mixture was degassed, placed under an atmosphere of argon and then heated under reflux for 2 hours. The mixture was cooled to ambient temperature and insoluble material removed by filtration. The filtrate was then extracted with aqueous sodium bicarbonate solution and the aqueous extracts carefully acidified with 48% hydrobromic acid. The precipitated solid was collected by filtration and dried under vacuum to give 4-bromomethyl-2-methylbenzoic acid (B) (3.92 g) as a white solid, m.p. 157°-160° C.; NMR (CDCl3): 2.66(s, 3H), 4.56(s, 2H), 7.2-7.35(complex m, 2H), 8.04(d, 1H).
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200 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methylbiphenyl-2-carboxylic acid methyl ester
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4'-Methylbiphenyl-2-carboxylic acid methyl ester
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4'-Methylbiphenyl-2-carboxylic acid methyl ester
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4'-Methylbiphenyl-2-carboxylic acid methyl ester
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4'-Methylbiphenyl-2-carboxylic acid methyl ester
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4'-Methylbiphenyl-2-carboxylic acid methyl ester

Citations

For This Compound
3
Citations
KS Reddy, N Srinivasan, CR Reddy… - … process research & …, 2007 - ACS Publications
… commercially available 4‘-methylbiphenyl-2-carboxylic acid methyl ester (17) 9 (Scheme 4). … A mixture of 4‘-methylbiphenyl-2-carboxylic acid methyl ester (17, 10.0 g, 0.044 mol), 1,3-…
Number of citations: 52 pubs.acs.org
G Mross, S Ladzik, H Reinke, A Spannenberg… - …, 2009 - thieme-connect.com
The formal [3+ 3] cyclization of 1, 3-bis (silyloxy) buta-1, 3-dienes with 1-aryl-3-ethoxyprop-2-en-1-ones, available by Heck reaction of benzoyl chlorides with ethyl vinyl ether, afforded a …
Number of citations: 7 www.thieme-connect.com
A Riahi, M Lau, H Reinke, C Fischer, P Langer - Tetrahedron, 2009 - Elsevier
Functionalized 3-aryl-4-(chloroethyl)phenols are regioselectively prepared by domino ‘[3+3] cyclization/homo-Michael’ reactions of 1,3-bis(silyloxy)-1,3-butadienes with 1-formyl- and 1-…
Number of citations: 6 www.sciencedirect.com

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